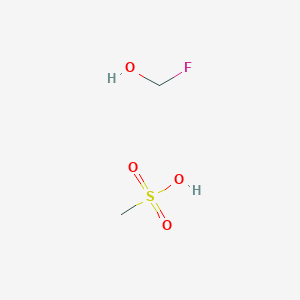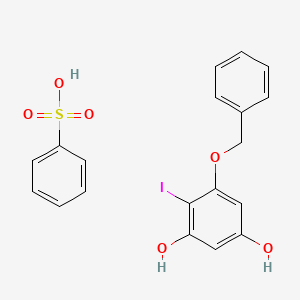
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol is a complex organic compound that combines the properties of benzenesulfonic acid and a substituted benzene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction is as follows:
C6H6+H2SO4→C6H5SO3H+H2O
For the preparation of 4-iodo-5-phenylmethoxybenzene-1,3-diol, a multi-step synthetic route is required
Industrial Production Methods
Industrial production of benzenesulfonic acid involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide in the presence of sulfuric acid. The process is carefully controlled to ensure high yield and purity of the product. The production of 4-iodo-5-phenylmethoxybenzene-1,3-diol on an industrial scale would require optimization of the synthetic route to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as sodium azide (NaN_3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonates.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the iodine and hydroxyl groups can engage in electrophilic and nucleophilic interactions, respectively. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.
4-Iodophenol: Contains an iodine atom and a hydroxyl group on a benzene ring.
Phenylmethoxybenzene: Contains a methoxy group attached to a benzene ring.
Uniqueness
Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonic acid group, iodine atom, and hydroxyl groups in a single molecule allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
120349-83-9 |
|---|---|
Formule moléculaire |
C19H17IO6S |
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol |
InChI |
InChI=1S/C13H11IO3.C6H6O3S/c14-13-11(16)6-10(15)7-12(13)17-8-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-7,15-16H,8H2;1-5H,(H,7,8,9) |
Clé InChI |
PIPVXDJZIWIUPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2I)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


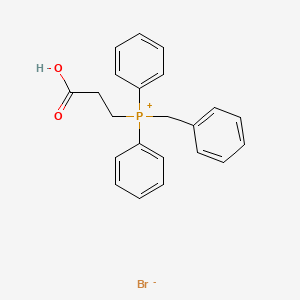
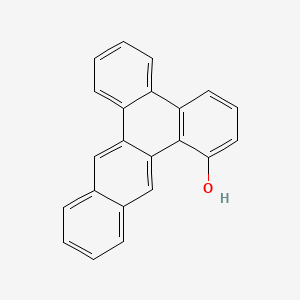
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
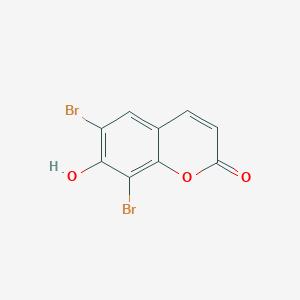
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
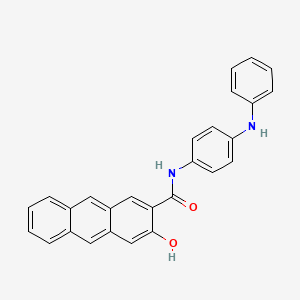
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
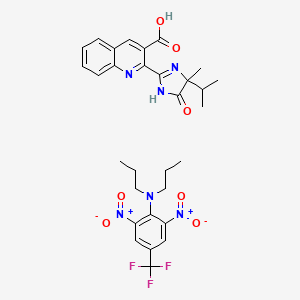
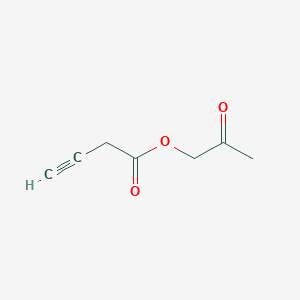
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
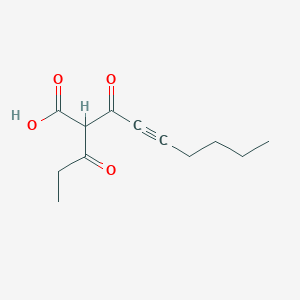
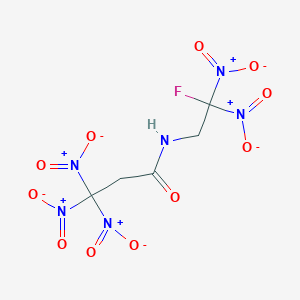
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
